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molecular formula C10H10ClN3 B8740916 1-(4-Amino-2-chlorobenzyl)-1H-imidazole

1-(4-Amino-2-chlorobenzyl)-1H-imidazole

Cat. No. B8740916
M. Wt: 207.66 g/mol
InChI Key: BMESEZIHRKZLCD-UHFFFAOYSA-N
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Patent
US06288082B1

Procedure details

A solution of 10 g of 4-bromomethyl-3-chloro nitrobenzene and 5.44 g of imidazole in 125 ml of tetrahydrofuran was refluxed for 4 hrs. The solvent was removed and the residue was dissolved in ethyl acetate. The solution was washed with water and dried over magnesium sulfate. The solvent was removed and the residue was extracted several times with ether. The ether extracts were diluted with two volumes of hexanes. 1-(2-Chloro-4-nitrobenzyl)-1H-imidazole (4.3 g) crystallized as a white solid. A 4 g portion of this material was mechanically stirred at reflux with 153 ml of methanol, 52 ml of water, 8.1 g of ammonium chloride, and 6.6 g of iron powder for 2 hrs. The hot mixture was filtered and solids were washed with hot methanol-tetrahydrofuran mixtures. Solvents were removed from the combined filtrates. The residue was extracted several times with hot ethyl acetate, The ethyl acetate solution was treat with magnesium sulfate and activated charcoal. Filtering and removing the solvent gave the 3.9 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[Cl:12].[NH:13]1[CH:17]=[CH:16][N:15]=[CH:14]1>O1CCCC1>[Cl:12][C:4]1[CH:5]=[C:6]([NH2:9])[CH:7]=[CH:8][C:3]=1[CH2:2][N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Name
Quantity
5.44 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
A 4 g portion of this material was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted several times with ether
ADDITION
Type
ADDITION
Details
The ether extracts were diluted with two volumes of hexanes
CUSTOM
Type
CUSTOM
Details
1-(2-Chloro-4-nitrobenzyl)-1H-imidazole (4.3 g) crystallized as a white solid
TEMPERATURE
Type
TEMPERATURE
Details
at reflux with 153 ml of methanol, 52 ml of water, 8.1 g of ammonium chloride, and 6.6 g of iron powder for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
WASH
Type
WASH
Details
solids were washed with hot methanol-tetrahydrofuran mixtures
CUSTOM
Type
CUSTOM
Details
Solvents were removed from the combined filtrates
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted several times with hot ethyl acetate
ADDITION
Type
ADDITION
Details
The ethyl acetate solution was treat with magnesium sulfate and activated charcoal
FILTRATION
Type
FILTRATION
Details
Filtering
CUSTOM
Type
CUSTOM
Details
removing the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2C=NC=C2)C=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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